N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 2-methoxyphenyl group at the 1-position and a (2,4-dichlorophenyl)carbonylaminoethyl side chain at the 3-position. Its structure combines aromatic electron-withdrawing (2,4-dichlorophenyl) and electron-donating (2-methoxyphenyl) groups, which may influence pharmacokinetic properties such as solubility and receptor binding.
Properties
Molecular Formula |
C21H21Cl2N3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21Cl2N3O4/c1-30-18-5-3-2-4-17(18)26-12-13(10-19(26)27)20(28)24-8-9-25-21(29)15-7-6-14(22)11-16(15)23/h2-7,11,13H,8-10,12H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
SBZIMDZWCRPYQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with a suitable carbonyl compound to form the dichlorophenyl intermediate.
Coupling with Aminoethyl Group: The dichlorophenyl intermediate is then coupled with an aminoethyl group under controlled conditions to form the desired amide linkage.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which is achieved through intramolecular condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents (e.g., methoxyphenyl halide) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine-3-Carboxamide Derivatives
Several structurally related pyrrolidine-3-carboxamides have been studied for antiviral activity against MERS-CoV (Table 1). Key differences in substituents correlate with variations in cytotoxicity and potency:
Key Observations :
- The 2-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl analogs due to its electron-donating methoxy moiety .
- Sulfonylethyl-dihydroisoquinoline side chains in analogs from exhibit higher cytotoxicity (0.602–0.604%) than acetamidoethyl derivatives, suggesting that side chain polarity impacts cellular tolerance.
Dichlorophenyl-Containing Compounds
The (2,4-dichlorophenyl)carbonyl group is also prevalent in agrochemicals and antifungal agents, though with divergent biological targets:
- Etaconazole and propiconazole : These pesticides feature dichlorophenyl groups linked to triazole rings, targeting fungal cytochrome P450 enzymes . In contrast, the target compound’s dichlorophenyl moiety is part of a carboxamide scaffold, likely directing it toward mammalian enzymes or viral proteases.
- Diclocymet : A fungicide with a dichlorophenyl-ethyl-cyanamide structure, highlighting the versatility of dichlorophenyl groups in disrupting pathogen metabolism .
Methoxyphenyl-Containing Carboxamides
Methoxyphenyl groups are common in GPCR-targeted drugs (e.g., LY303870 in ), which binds neurokinin receptors . The target compound’s 2-methoxyphenyl group may similarly modulate receptor binding affinity, though its specific target remains uncharacterized.
Research Findings and Mechanistic Insights
- Cytotoxicity Trends: Pyrrolidine-3-carboxamides with bulky, hydrophobic side chains (e.g., dihydroisoquinoline-sulfonyl groups) exhibit higher cytotoxicity, possibly due to non-specific membrane interactions .
- Antiviral Potential: Analogs like 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide show moderate MERS-CoV inhibition, suggesting the target compound could be optimized for viral protease inhibition .
Biological Activity
N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C21H21Cl2N3O4
- Molecular Weight: 450.3 g/mol
- IUPAC Name: N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- InChI Key: SBZIMDZWCRPYQX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. It is hypothesized that the compound may:
- Inhibit enzymes linked to inflammation and cancer progression.
- Modulate receptor activity, potentially influencing signaling pathways associated with disease states.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Mia PaCa-2 | 10 | Significant growth inhibition |
| PANC-1 | 12 | Induction of apoptosis |
| RKO | 15 | Cell cycle arrest |
| LoVo | 14 | Inhibition of migration |
These findings suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
The results indicate that the compound may be effective in treating infections caused by these microorganisms.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity Study : A study published in a peer-reviewed journal assessed the compound's effects on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic agent.
- Mechanistic Insights : Research utilizing molecular docking simulations provided insights into how the compound interacts with target enzymes involved in cancer metabolism. These studies suggested that the compound binds effectively to the active sites of these enzymes, inhibiting their function.
- Synergistic Effects : Investigations into combination therapies revealed that when used alongside established chemotherapeutics, this compound enhanced the efficacy of these drugs, suggesting potential for use in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
